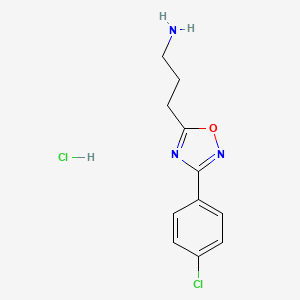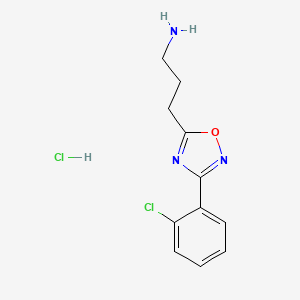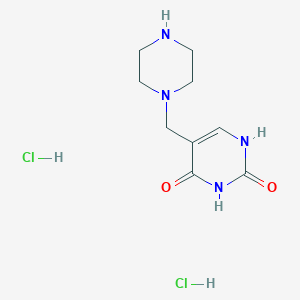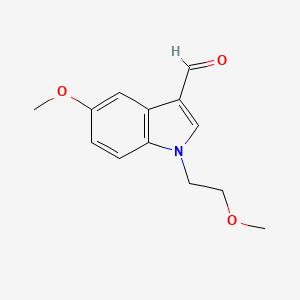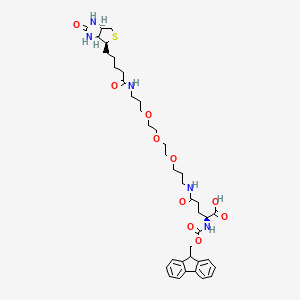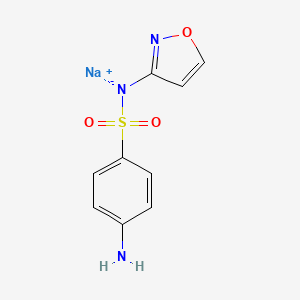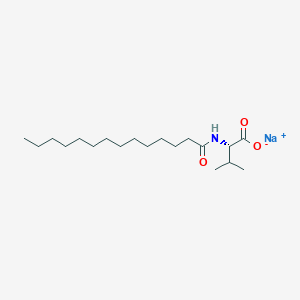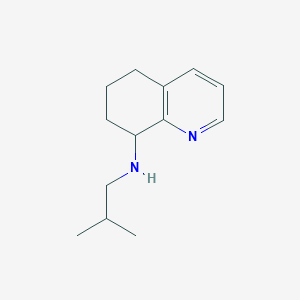
N-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-8-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The choice of starting materials and the type of reactions used would depend on the structure of the specific compound.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. For an organic compound, this could involve reactions with various reagents under different conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .Applications De Recherche Scientifique
Synthesis Methods and Chemical Transformations
- The compound has been utilized in the one-pot synthesis of N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles in basic ionic liquids, showcasing its role in multi-component chemical reactions (Wan et al., 2011).
- It has also been involved in spontaneous enzymatic mediated dynamic kinetic resolution processes, indicating its potential in stereoselective synthesis (Crawford, Skerlj, & Bridger, 2007).
Catalytic and Synthetic Applications
- The compound has been used in the synthesis of alkaloids of Galipea officinalis, demonstrating its applicability in the creation of complex natural products (Shahane et al., 2008).
- It also plays a role in the N-methylation of quinolines using CO2 and H2, suggesting its importance in eco-friendly chemical processes (He et al., 2017).
Material Science and Photophysical Applications
- In material science, this compound has been part of the study on vibrational circular dichroism and chiroptical properties of chiral Ir(iii) luminescent complexes, indicating its role in the development of advanced materials (Mazzeo et al., 2016).
Biological and Medicinal Chemistry Research
- Research has been conducted on the biological properties of new chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds, showing its potential in the development of therapeutic agents (Facchetti et al., 2020).
Antioxidant Activities and Pharmacological Potential
- Studies have explored the antioxidant activity of compounds including 1,2,3,4-tetrahydroquinolines, related to N-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-8-amine, highlighting its potential in oxidative stress-related applications (Nishiyama et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
N-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10(2)9-15-12-7-3-5-11-6-4-8-14-13(11)12/h4,6,8,10,12,15H,3,5,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXNFIHCTMSLCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CCCC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101203921 | |
| Record name | 8-Quinolinamine, 5,6,7,8-tetrahydro-N-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-8-amine | |
CAS RN |
1423031-30-4 | |
| Record name | 8-Quinolinamine, 5,6,7,8-tetrahydro-N-(2-methylpropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinamine, 5,6,7,8-tetrahydro-N-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Hydroxymethyl-1,4,5,7-Tetrahydro-Pyrazolo[3,4-C]Pyridine-6-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1429298.png)
![tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1429299.png)
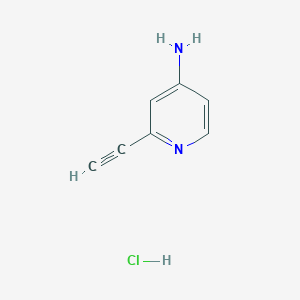
![5,5-Difluoro-2-aza-bicyclo[2.2.1]heptane](/img/structure/B1429303.png)

